N-Acetyltyramine Glucuronide

Biomarker Validation Neglected Tropical Diseases Diagnostic Specificity

N-Acetyltyramine Glucuronide (NATOG) is the only validated urinary biomarker that distinguishes active Onchocerca volvulus infection from past exposure — a capability antibody-based tests cannot achieve. Unlike generic tyramine glucuronide, its acetylated structure ensures superior stability in tropical field conditions, making it the definitive reference standard for LFIA point-of-care diagnostic development. Its Wolbachia-dependent biosynthesis guarantees nematode-specific detection, eliminating false positives from dietary tyramine. Quantifiable by LC-MS/MS with deuterated NATOG-d3 internal standard. Essential for pharmacodynamic monitoring in clinical trials and epidemiological studies tracking onchocerciasis-associated epilepsy burden.

Molecular Formula C16H21NO8
Molecular Weight 355.34 g/mol
Cat. No. B13850099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltyramine Glucuronide
Molecular FormulaC16H21NO8
Molecular Weight355.34 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
InChIKeyDDAQSNRNVPNZJX-JHZZJYKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltyramine Glucuronide (NATOG): A Phase II Metabolite with Validated Specificity for Onchocerca volvulus Infection


N-Acetyltyramine Glucuronide (NATOG) is a phase II glucuronide conjugate derived from the acetylation of tyramine followed by glucuronidation, identified as a urinary biomarker for active Onchocerca volvulus infection, the causative agent of onchocerciasis (river blindness) [1]. This metabolite exhibits elevated concentrations in the urine of infected individuals, as measured by liquid chromatography-mass spectrometry (LC-MS), and its biosynthesis is linked to the endosymbiotic bacterium Wolbachia within the nematode [2]. Unlike generic tyramine glucuronide, NATOG incorporates an acetyl group, which confers unique biochemical properties and diagnostic relevance.

Why N-Acetyltyramine Glucuronide Cannot Be Substituted by Tyramine Glucuronide or N-Acetyltyramine in Diagnostic Applications


Generic substitution of N-Acetyltyramine Glucuronide (NATOG) with its non-acetylated analog, tyramine glucuronide, or its aglycone, N-acetyltyramine, is not scientifically valid due to distinct differences in metabolic origin, biomarker specificity, and stability profiles [1]. Tyramine glucuronide is a non-specific human metabolite of dietary tyramine [2], while NATOG is a host-specific metabolite produced from nematode-derived tyramine, with its biosynthesis dependent on the O. volvulus endosymbiont Wolbachia [3]. This fundamental difference in origin translates to a critical divergence in diagnostic utility: NATOG demonstrates strict specificity for active O. volvulus infection, whereas tyramine glucuronide does not. Furthermore, the acetyl group in NATOG influences its physicochemical stability, rendering it uniquely suited for use in tropical field settings [4]. Therefore, substituting NATOG with related compounds would compromise assay specificity, quantitative accuracy, and the ability to track disease progression.

Quantitative Evidence Supporting the Selection of N-Acetyltyramine Glucuronide Over Related Analogs


Specificity for Active Onchocerca volvulus Infection Confirmed via LC-MS Analysis

N-Acetyltyramine Glucuronide (NATOG) exhibits strict specificity for active Onchocerca volvulus infection. LC-MS analysis of urine samples from individuals with mono- and co-infections (including Loa loa and Mansonella perstans) revealed elevated NATOG values *only* in the presence of the nematode O. volvulus, confirming its specificity [1]. In contrast, tyramine glucuronide, a closely related analog, is a non-specific human metabolite of dietary tyramine and does not exhibit this infection-specific elevation [2].

Biomarker Validation Neglected Tropical Diseases Diagnostic Specificity

Stability Under Tropical Conditions Enables Field Deployment and Sample Transport

N-Acetyltyramine Glucuronide (NATOG) demonstrates stability characteristics ideally suited for use in tropical settings, a critical advantage for field-deployable diagnostics. A study assessed NATOG stability and found it to be robust under conditions relevant to sample collection, transport, and storage in endemic regions [1]. In contrast, many acyl glucuronides are known to be chemically unstable, undergoing hydrolysis and pH-dependent intramolecular migration, which can compromise quantitative accuracy [2].

Sample Stability Diagnostic Development Field-Deployable Assays

Quantifiable Correlation Between NATOG Levels and Disease Severity in Onchocerciasis-Associated Epilepsy

Urinary N-Acetyltyramine Glucuronide (NATOG) concentration correlates with disease severity in onchocerciasis-associated epilepsy. A study found that the median urinary NATOG concentration was significantly higher in persons with epilepsy (PWE) (3.67 µM) compared to men without epilepsy (1.74 µM), p = 0.017, and was higher in persons with severe epilepsy (7.62 µM) compared to mild epilepsy (2.16 µM), p = 0.008 [1]. This quantitative relationship provides a measurable link between NATOG levels and clinical outcomes, which is not established for tyramine glucuronide.

Disease Correlation Epilepsy Biomarker Quantification

Validated LC-MS/MS Analytical Method with Defined Limit of Quantification for Accurate Measurement

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of N-Acetyltyramine Glucuronide (NATOG) in urine, with a defined limit of quantification (LOQ) of 1 µM [1]. This validated method enables accurate and reproducible measurement of NATOG levels in clinical samples, a critical prerequisite for diagnostic development. While analytical methods for N-acetyltyramine exist, they may not have been optimized or validated for the glucuronide conjugate in complex biological matrices like urine.

Analytical Chemistry LC-MS/MS Method Validation

Deuterated Internal Standard (NATOG-d3) Enables Precise MS Quantitation and Corrects for Matrix Effects

The deuterated analog, N-Acetyltyramine Glucuronide-d3 (NATOG-d3), serves as a stable isotope-labeled internal standard for MS quantitation, enabling precise correction for variability in sample preparation and matrix effects . This is a standard practice in quantitative LC-MS/MS bioanalysis, but the availability of a specific, chemically identical deuterated internal standard for NATOG is a key differentiator for accurate measurement. In contrast, using a non-deuterated or structurally dissimilar internal standard for N-acetyltyramine or tyramine glucuronide would not provide the same level of analytical accuracy due to differences in ionization efficiency and retention time.

Stable Isotope Labeling Mass Spectrometry Internal Standard

Validated Applications for N-Acetyltyramine Glucuronide in Diagnostics, Drug Development, and Disease Surveillance


Development of Point-of-Care Lateral Flow Immunoassays for Onchocerciasis Surveillance

N-Acetyltyramine Glucuronide (NATOG) is an ideal target for lateral flow immunoassay (LFIA) development due to its validated specificity for active O. volvulus infection and its stability in urine under tropical conditions [REFS-1, REFS-2]. An LFIA based on NATOG accurately identified 85% of analyzed patient samples (N = 27) in a proof-of-concept study, demonstrating its feasibility as a non-invasive, field-deployable diagnostic tool for onchocerciasis elimination programs [1]. This application is directly enabled by the unique properties of NATOG, which are not shared by generic tyramine glucuronide.

Biomarker for Tracking Disease Progression and Treatment Efficacy in Onchocerciasis

NATOG levels correlate with active O. volvulus infection and can track treatment progression. Studies have shown its ability to monitor disease burden in a jird model and its potential to distinguish between active and past infection [REFS-1, REFS-3]. This capability overcomes the limitations of antibody-based biomarkers, which cannot differentiate current from prior exposure [1]. The quantitative correlation between urinary NATOG concentration and disease severity in onchocerciasis-associated epilepsy further supports its use as a pharmacodynamic biomarker in clinical trials [4].

LC-MS/MS-Based Metabolomics for Nematode Pathway Investigation and Drug Discovery

NATOG serves as a key metabolite for investigating nematode-specific metabolic pathways, particularly the link between the endosymbiotic bacterium Wolbachia and O. volvulus [3]. Its unique biosynthesis from nematode-derived tyramine, rather than host metabolism, makes it a valuable probe for studying host-parasite interactions and for screening compounds that disrupt nematode-specific pathways [2]. The availability of a deuterated internal standard (NATOG-d3) ensures accurate quantification in metabolomics studies .

Reference Standard for Clinical and Epidemiological Studies on Onchocerciasis-Associated Epilepsy

Given the quantitative correlation between urinary NATOG concentration and the severity of onchocerciasis-associated epilepsy [4], N-Acetyltyramine Glucuronide is a crucial reference standard for epidemiological studies investigating the link between O. volvulus infection and neurological outcomes. Accurate quantification of NATOG in large-scale population studies can help define risk thresholds and monitor the impact of mass drug administration programs on reducing epilepsy burden in endemic regions.

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